2-oxo-N-[(thiophen-3-yl)methyl]-2H-chromene-3-carboxamide
Description
2-oxo-N-[(thiophen-3-yl)methyl]-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a chromene (benzopyran-2-one) core substituted at the 3-position with a carboxamide group. The amide nitrogen is further functionalized with a thiophen-3-ylmethyl moiety, introducing sulfur-containing aromaticity. This structural motif is of interest in medicinal chemistry due to coumarins' established bioactivity, including anticoagulant, anti-inflammatory, and anticancer properties . The thiophene group may enhance lipophilicity and influence binding interactions with biological targets, such as enzymes or receptors, through π-π stacking or hydrophobic effects.
Properties
IUPAC Name |
2-oxo-N-(thiophen-3-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c17-14(16-8-10-5-6-20-9-10)12-7-11-3-1-2-4-13(11)19-15(12)18/h1-7,9H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUDNTQPJWLZNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation to Form Ethyl 2-Oxo-2H-Chromene-3-Carboxylate
A mixture of 2-hydroxybenzaldehyde (1.0 equiv.) and diethyl malonate (1.1 equiv.) in ethanol is refluxed with piperidine (0.1 equiv.) and acetic acid (catalytic) at 70–80°C for 4–6 hours. The reaction proceeds via nucleophilic attack of the malonate enolate on the aldehyde, followed by cyclization to form the chromene ring.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Piperidine/Acetic acid |
| Temperature | 70–80°C |
| Yield | 82% |
The product, ethyl 2-oxo-2H-chromene-3-carboxylate, is isolated as a white crystalline solid (m.p. 130–133°C) after recrystallization from ethanol.
Hydrolysis to 2-Oxo-2H-Chromene-3-Carboxylic Acid
The ester undergoes saponification using sodium hydroxide (2.0 equiv.) in methanol/water at room temperature for 2 hours. Acidification with HCl precipitates the carboxylic acid.
Key Data:
-
Purity: Confirmed via TLC and melting point analysis.
Preparation of (Thiophen-3-Yl)Methanamine
The amine component, (thiophen-3-yl)methanamine, is synthesized via reduction of thiophene-3-carbonitrile.
Reduction of Thiophene-3-Carbonitrile
Thiophene-3-carbonitrile is reduced using lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) under inert conditions:
Procedure:
-
LiAlH₄ (2.0 equiv.) is added to THF at 0°C.
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Thiophene-3-carbonitrile (1.0 equiv.) is added dropwise.
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The mixture is refluxed for 4 hours, then quenched with water.
Outcome:
-
Yield: 75–85%.
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Characterization: ¹H NMR (CDCl₃) δ 7.35 (dd, J = 5.1 Hz, 1H), 7.10 (d, J = 3.0 Hz, 1H), 3.85 (s, 2H), 1.50 (br s, 2H).
Coupling of Chromene-3-Carboxylic Acid with (Thiophen-3-Yl)Methanamine
The final step involves forming the amide bond between the chromene acid and the thiophene-containing amine. Two primary methods are employed:
Carbodiimide-Mediated Coupling
Using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF:
Procedure:
-
Chromene-3-carboxylic acid (1.0 equiv.), EDC (2.0 equiv.), and HOBt (0.5 equiv.) are dissolved in DMF.
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DIPEA (3.0 equiv.) is added, followed by (thiophen-3-yl)methanamine (1.0 equiv.).
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The reaction is stirred at room temperature for 12 hours.
Optimization Insights:
Acid Chloride Method
Alternative activation via acid chloride formation:
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Chromene-3-carboxylic acid (1.0 equiv.) is treated with thionyl chloride (SOCl₂) at reflux for 2 hours.
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The resulting acid chloride is reacted with (thiophen-3-yl)methanamine in dichloromethane (DCM) with triethylamine (TEA).
Key Data:
Purification and Characterization
Purification Techniques
Chemical Reactions Analysis
2-oxo-N-[(thiophen-3-yl)methyl]-2H-chromene-3-carboxamide can undergo various chemical reactions:
Scientific Research Applications
2-oxo-N-[(thiophen-3-yl)methyl]-2H-chromene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-oxo-N-[(thiophen-3-yl)methyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The chromene core can interact with enzymes or receptors, modulating their activity. The thiophene moiety can enhance the compound’s binding affinity and specificity for its targets . The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity : The thiophen-3-ylmethyl group in the target compound likely confers moderate lipophilicity, intermediate between the highly hydrophobic bis-thiophene derivative (MW 367.4, ) and the more polar pyridazinyl-ethyl analog (MW 341.33, ).
- Solubility : The sulfamoylphenyl derivative () benefits from the sulfonamide group, which enhances water solubility via hydrogen bonding, whereas the methoxyphenethyl analog () may exhibit lower aqueous solubility due to its aromatic methoxy group.
Structural Diversity and Bioactivity
Limitations in Comparative Data
- Biological Activity: No direct bioactivity data for the target compound are provided in the evidence, limiting functional comparisons.
- Thermal Properties : Melting points and stability data are sparse, except for the benzo[f]chromene derivatives (e.g., 277–279°C for ), which suggest high thermal stability for coumarin carboxamides.
Biological Activity
The compound 2-oxo-N-[(thiophen-3-yl)methyl]-2H-chromene-3-carboxamide is a member of the chromene family, characterized by its unique structural components that include a chromene backbone and thiophene moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antioxidant and anticancer agent. This article reviews the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural configuration contributes to its reactivity and biological properties.
Antioxidant Activity
Research indicates that compounds with chromene structures exhibit significant antioxidant properties. The presence of thiophene and chromene rings enhances the ability of this compound to scavenge reactive oxygen species (ROS). Studies have shown that derivatives of chromenes can effectively inhibit oxidative stress, which is linked to various diseases .
Table 1: Antioxidant Activity Comparison
| Compound Name | EC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Radical scavenging |
| Trolox | 39.98 | Radical scavenging |
| Other Chromenes | Varies | Varies |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown efficacy against several cancer cell lines, including prostate (DU145), breast (MCF-7), and lung (A549) cancers. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation .
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| DU145 | TBD | Induces apoptosis |
| MCF-7 | TBD | Inhibits proliferation |
| A549 | TBD | ROS generation observed |
Case Studies
- Study on Antioxidant Properties : A study evaluated the radical scavenging activity of various chromene derivatives, including this compound. It demonstrated superior activity compared to standard antioxidants like Trolox, particularly against ABTS•+ radicals .
- Anticancer Mechanism Investigation : In vitro studies on DU145 cells revealed that treatment with this compound resulted in significant cell cycle arrest at the G0/G1 phase, suggesting its potential as a therapeutic agent in prostate cancer management .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 2-oxo-N-[(thiophen-3-yl)methyl]-2H-chromene-3-carboxamide?
- Methodology : Synthesis requires precise control of reaction conditions, including solvent polarity (e.g., DMF or dichloromethane), temperature (room temperature to reflux), and catalysts (e.g., Lewis acids). For example, coupling reactions involving carboxamide formation often require anhydrous conditions and inert atmospheres to prevent hydrolysis . Purification techniques such as flash column chromatography (silica gel) and recrystallization (acetone or ethanol) are essential to achieve >95% purity .
Q. How does the compound’s structural configuration influence its physicochemical properties?
- Structural Insights : The chromene core with a 2-oxo group and thiophen-3-ylmethyl substituent confers planarity and π-π stacking potential. The carboxamide group (-CONH-) enhances hydrogen-bonding interactions, while the thiophene ring introduces sulfur-mediated hydrophobic interactions. These features reduce aqueous solubility but improve lipid membrane permeability, as observed in analogs like N-(3-chlorobenzyl)-N-(furan-2-ylmethyl) derivatives .
Q. What analytical techniques are recommended for confirming the compound’s purity and structural integrity?
- Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions and detecting impurities (e.g., residual solvents).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C₁₆H₁₁NO₃S).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and stability under storage conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Data Reconciliation Strategy :
- Comparative SAR Analysis : Compare substituent effects using analogs (e.g., replacing thiophen-3-yl with furan-2-yl groups) to isolate structural contributors to activity. For instance, N-(4-chlorobenzyl) derivatives show enhanced antimicrobial activity compared to non-halogenated analogs .
- Standardized Assays : Replicate studies under controlled conditions (e.g., cell line specificity, incubation time) to minimize variability. Discrepancies in IC₅₀ values for anticancer activity may arise from differences in mitochondrial toxicity assays .
Q. What mechanistic hypotheses explain the compound’s interaction with biological targets such as kinases or GPCRs?
- Proposed Mechanisms :
- Kinase Inhibition : The planar chromene system may intercalate into ATP-binding pockets, as seen in CDK2 inhibition by similar coumarin derivatives. Molecular docking studies (e.g., AutoDock Vina) predict strong binding affinity (ΔG < -8 kcal/mol) via hydrogen bonds with key residues like Lys33 .
- GPCR Modulation : Thiophene and carboxamide groups may engage in hydrophobic and polar interactions with transmembrane helices, as inferred from ligand-receptor modeling of serotonin receptors .
Q. What computational tools are suitable for predicting the compound’s ADMET properties?
- Computational Workflow :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (~3.2), moderate blood-brain barrier permeability, and CYP3A4 metabolism.
- Toxicity Screening : ProTox-II for predicting hepatotoxicity (Probability: 65%) and mutagenicity (Ames test negative) based on structural alerts .
Q. How do reaction conditions (e.g., solvent, catalyst) influence regioselectivity in derivatization reactions?
- Case Study :
- Electrophilic Substitution : In bromination reactions, polar aprotic solvents (e.g., DCM) favor substitution at the chromene C-6 position, while protic solvents (e.g., ethanol) promote thiophene ring functionalization. Catalysts like FeCl₃ improve yield (85% vs. 52% without catalyst) by stabilizing transition states .
Comparative and Methodological Insights
Q. What are the limitations of current synthetic routes, and how can they be addressed?
- Challenges : Low yields (<50%) in multi-step syntheses due to side reactions (e.g., oxo-group reduction).
- Solutions :
- Microwave-Assisted Synthesis : Reduces reaction time (from 24h to 2h) and improves yield (72%) by enhancing energy transfer .
- Flow Chemistry : Enables continuous purification and scalability, as demonstrated for N-(furan-2-ylmethyl) analogs .
Q. How does the compound’s stability under varying pH and temperature conditions impact its experimental handling?
- Stability Profile :
- pH Sensitivity : Degrades rapidly at pH > 8 (hydrolysis of carboxamide to carboxylic acid). Store in neutral buffers (pH 6–7.4).
- Thermal Stability : Stable at ≤80°C (TGA data), but prolonged heating (>100°C) induces chromene ring decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
